molecular formula C16H11ClN2O3S B8416858 1-(6-Chloropyridin-3-ylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

1-(6-Chloropyridin-3-ylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No. B8416858
M. Wt: 346.8 g/mol
InChI Key: MGMLRIBPZZALGJ-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Under an argon atmosphere, 5-phenyl-1H-pyrrole-3-carbaldehyde (514 mg) was dissolved in absolute tetrahydrofuran (15 mL), and sodium hydride (60% in oil, 180 mg) was added at room temperature while stirring. After stirring at the same temperature for 15 min, 15-crown-5 (0.90 mL) was added, and the mixture was further stirred at the same temperature for 15 min. 6-Chloropyridin-3-ylsulfonyl chloride (827 mg) was added, and the mixture was further stirred at the same temperature for 1 hr. The reaction mixture was diluted with ethyl acetate, washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→7:3) to give the title compound as an oil (yield 762 mg, 73%).
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
827 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:11][CH:10]=[C:9]([CH:12]=[O:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].C1OCCOCCOCCOCCOC1.[Cl:31][C:32]1[N:37]=[CH:36][C:35]([S:38](Cl)(=[O:40])=[O:39])=[CH:34][CH:33]=1>O1CCCC1.C(OCC)(=O)C>[Cl:31][C:32]1[N:37]=[CH:36][C:35]([S:38]([N:11]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9]([CH:12]=[O:13])=[CH:10]2)(=[O:40])=[O:39])=[CH:34][CH:33]=1 |f:1.2|

Inputs

Step One
Name
Quantity
514 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=CN1)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
180 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Step Four
Name
Quantity
827 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred at the same temperature for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred at the same temperature for 1 hr
Duration
1 h
WASH
Type
WASH
Details
washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→7:3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 762 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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